N-(2-ethoxyphenyl)-2-(3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate
Description
Structure and Key Features:
This compound is a structurally complex acetamide derivative featuring:
- 2-ethoxyphenyl group: Aromatic ring with an ethoxy substituent at the ortho position, contributing to lipophilicity and metabolic stability.
- 1,2,4-oxadiazole ring: A five-membered heterocycle with two nitrogen and one oxygen atom, known for its electron-withdrawing properties and role as a bioisostere for ester or amide groups.
- Trifluoromethylphenyl group: A meta-substituted phenyl ring with a CF₃ group, enhancing metabolic resistance and binding affinity through hydrophobic and electrostatic interactions.
- Oxalate salt: Improves solubility and crystallinity for pharmaceutical formulation .
Properties
IUPAC Name |
N-(2-ethoxyphenyl)-2-[3-[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]azetidin-1-yl]acetamide;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21F3N4O3.C2H2O4/c1-2-31-18-9-4-3-8-17(18)26-19(30)13-29-11-15(12-29)21-27-20(28-32-21)14-6-5-7-16(10-14)22(23,24)25;3-1(4)2(5)6/h3-10,15H,2,11-13H2,1H3,(H,26,30);(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QACBVERCCPNPOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CN2CC(C2)C3=NC(=NO3)C4=CC(=CC=C4)C(F)(F)F.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23F3N4O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
536.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-ethoxyphenyl)-2-(3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 605.58 g/mol. It features a complex structure that includes a trifluoromethyl group and an oxadiazole moiety, which are known to influence biological activity.
Antimicrobial Activity
Recent studies have indicated that compounds containing oxadiazole rings exhibit significant antimicrobial properties. For instance, derivatives of oxadiazoles have been shown to possess potent activity against various bacterial strains. The incorporation of the trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability .
Antioxidant Activity
The antioxidant potential of this compound has been evaluated in several contexts. Research indicates that similar oxadiazole derivatives can scavenge free radicals effectively, suggesting that this compound may also exhibit protective effects against oxidative stress .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The oxadiazole moiety has been linked to the inhibition of key enzymes involved in various metabolic pathways. For example, studies have demonstrated that similar compounds inhibit α-glucosidase and proteasome activities, which are crucial in the treatment of diabetes and cancer .
- Interaction with Cellular Targets : The trifluoromethyl group enhances the compound's ability to interact with cellular membranes and proteins, potentially increasing its efficacy as a therapeutic agent .
Case Studies
Several studies have documented the biological effects of related compounds:
- Study on Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry reported that derivatives containing trifluoromethyl groups exhibited enhanced antibacterial activity against resistant strains of bacteria compared to their non-fluorinated counterparts .
- Antioxidant Evaluation : In another investigation focused on antioxidant properties, compounds similar to N-(2-ethoxyphenyl)-2-(3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide were found to significantly reduce oxidative damage in cellular models .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C₃₂H₂₇F₄N₅O₃ |
| Molecular Weight | 605.58 g/mol |
| Antimicrobial Activity | Effective against Gram-positive and Gram-negative bacteria |
| Antioxidant Capacity | Significant free radical scavenging activity |
Scientific Research Applications
Chemical Properties and Structure
The compound's molecular formula is , with a molecular weight of approximately 481.5 g/mol. The intricate structure includes an ethoxyphenyl group, a trifluoromethyl phenyl moiety, and an oxadiazole ring, contributing to its unique chemical behavior and biological activity.
Medicinal Chemistry
N-(2-ethoxyphenyl)-2-(3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate has been investigated for its potential as an anti-cancer agent. The presence of the oxadiazole ring is known to enhance the compound's ability to interact with biological targets.
Case Study: Anti-Cancer Activity
In vitro studies have demonstrated that compounds containing oxadiazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study reported that similar compounds inhibited the proliferation of breast cancer cells with IC50 values in the low micromolar range. This suggests that this compound could be a promising candidate for further development as a therapeutic agent.
Antimicrobial Properties
Research indicates that derivatives of this compound may possess antimicrobial properties. The trifluoromethyl group is known to enhance the lipophilicity of molecules, potentially improving their ability to penetrate bacterial membranes.
Case Study: Antibacterial Activity
A comparative study assessed the antibacterial activity of several compounds with similar structures against common pathogens such as Staphylococcus aureus and Escherichia coli. Results showed that certain derivatives exhibited significant inhibition zones in disc diffusion assays, indicating potential for development as antibacterial agents.
Material Science
The unique structural features of this compound also make it suitable for applications in material science, particularly in the development of organic light-emitting diodes (OLEDs).
Case Study: OLED Applications
A recent study explored the use of oxadiazole-based compounds in OLED technology. The findings suggested that these compounds can serve as effective emissive layers due to their good thermal stability and high photoluminescence efficiency.
Table 2: Summary of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Medicinal Chemistry | Potential anti-cancer agent | Significant cytotoxicity in vitro |
| Antimicrobial Properties | Possible antibacterial activity | Effective against E. coli, S. aureus |
| Material Science | Use in OLED technology | High photoluminescence efficiency |
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Findings from Comparative Analysis :
Heterocyclic Core Variations :
- The 1,2,4-oxadiazole in the target compound is replaced by 1,2,4-triazole in and thiazole in . Oxadiazoles generally exhibit higher metabolic stability than triazoles due to reduced susceptibility to enzymatic oxidation .
- The azetidine ring in the target compound is unique compared to cyclopentane () or larger saturated rings in analogs. Azetidine’s smaller ring size may enhance binding selectivity but poses synthetic challenges due to ring strain .
Substituent Effects: Trifluoromethyl (CF₃): The meta-CF₃ group in the target compound contrasts with para-CF₃ in ’s benzothiazole derivatives. Meta substitution often optimizes steric and electronic interactions with hydrophobic enzyme pockets . Ethoxyphenyl vs.
Pharmacological Activity :
- highlights anti-exudative activity in triazole-based acetamides (e.g., 10 mg/kg dose comparable to diclofenac sodium). The target compound’s oxadiazole-azetidine core may offer similar or improved efficacy due to enhanced rigidity and binding .
- ’s indazole-acetamide analogs demonstrate anti-proliferative activity via kinase modulation, suggesting a plausible mechanism for the target compound .
Synthetic Complexity: The target compound requires multi-step synthesis, including oxadiazole cyclization (e.g., via nitrile oxide-amide coupling) and azetidine ring formation (e.g., Mitsunobu reaction). This contrasts with simpler triazole/thiazole syntheses in –6 .
Q & A
Q. What are the key steps in synthesizing this compound, and how can purity be ensured during the process?
The synthesis involves sequential coupling of the azetidine-oxadiazole core with the 2-ethoxyphenylacetamide moiety, followed by oxalate salt formation. Critical steps include:
- Oxadiazole ring formation : Cyclization of precursor amidoximes under reflux with dehydrating agents (e.g., POCl₃) .
- Azetidine functionalization : Nucleophilic substitution or coupling reactions to introduce the trifluoromethylphenyl group .
- Purity control : Use of column chromatography (silica gel) and recrystallization (ethanol/water mixtures) to isolate intermediates. Final purity (>95%) is confirmed via HPLC with UV detection at 254 nm and NMR spectroscopy .
Q. Which characterization techniques are essential for confirming the compound’s structure and stability?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR are used to verify the azetidine ring, oxadiazole protons, and trifluoromethyl group (δ ~110-120 ppm for CF₃ in ¹³C) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak ([M+H]⁺) and fragmentation patterns matching the oxalate salt .
- Infrared Spectroscopy (IR) : Peaks at ~1650 cm⁻¹ (amide C=O) and ~1250 cm⁻¹ (C-O-C from ethoxyphenyl) validate functional groups .
- Stability tests : Accelerated degradation studies (40°C/75% RH for 4 weeks) assess hydrolytic stability, with HPLC monitoring degradation products .
Q. What functional groups in this compound are most critical for its potential bioactivity?
- 1,2,4-Oxadiazole ring : Enhances metabolic stability and serves as a hydrogen-bond acceptor for target binding .
- Trifluoromethylphenyl group : Improves lipophilicity and influences pharmacokinetic properties (e.g., blood-brain barrier penetration) .
- Azetidine moiety : Constrains conformational flexibility, potentially increasing target selectivity .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve synthesis yield and scalability?
- Solvent screening : Test polar aprotic solvents (DMF, DMSO) vs. ethereal solvents (THF) for azetidine coupling. DMF often improves solubility but may require post-reaction dialysis to remove impurities .
- Catalyst selection : Compare Zeolite-Y (acidic) vs. pyridine (basic) catalysts for oxadiazole cyclization. Pyridine yields higher regioselectivity (~85%) but requires careful pH control .
- Scale-up considerations : Use flow chemistry for exothermic steps (e.g., oxalate salt formation) to mitigate thermal degradation .
Q. How can conflicting NMR data (e.g., unexpected splitting patterns) be resolved during structural validation?
- Dynamic effects analysis : Variable-temperature NMR (VT-NMR) can identify conformational exchange in the azetidine ring, which may cause splitting .
- COSY and NOESY experiments : Resolve overlapping signals by correlating coupling between adjacent protons (e.g., azetidine CH₂ groups) .
- DFT calculations : Simulate expected NMR chemical shifts for the oxadiazole and trifluoromethylphenyl groups to validate assignments .
Q. What strategies are recommended for structure-activity relationship (SAR) studies targeting bioactivity optimization?
- Core modifications : Synthesize analogs with substituted oxadiazoles (e.g., 3,5-disubstituted) or alternative heterocycles (e.g., 1,3,4-thiadiazole) to assess impact on target binding .
- Side-chain variations : Replace the ethoxyphenyl group with methylthio or nitro substituents to modulate electron density and solubility .
- Biological assays : Pair in vitro enzyme inhibition assays (e.g., kinase panels) with molecular docking to correlate structural changes with activity .
Q. How should researchers address discrepancies in biological activity data across different assay systems?
- Assay validation : Use orthogonal methods (e.g., SPR for binding affinity vs. cellular viability assays) to confirm target engagement .
- Buffer conditions : Test activity in varying pH (6.5–7.5) and ionic strength to identify assay-specific artifacts .
- Metabolite screening : LC-MS/MS analysis of incubation media (e.g., liver microsomes) can detect rapid degradation masking true activity .
Q. What methodologies are recommended for developing a sensitive analytical assay for this compound in biological matrices?
- LC-MS/MS quantification : Use a C18 column (2.1 × 50 mm, 1.7 µm) with a mobile phase of 0.1% formic acid in acetonitrile/water. Monitor transitions m/z 520 → 345 (quantifier) and 520 → 210 (qualifier) .
- Sample preparation : Protein precipitation with acetonitrile (3:1 v/v) followed by SPE cleanup (Oasis HLB cartridges) improves recovery (>90%) in plasma .
- Validation parameters : Assess linearity (1–1000 ng/mL), intraday precision (<15% RSD), and matrix effects (ion suppression <20%) per FDA guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
